molecular formula C13H10Cl2O B6372120 4-(2,3-Dichlorophenyl)-2-methylphenol CAS No. 1261996-05-7

4-(2,3-Dichlorophenyl)-2-methylphenol

Cat. No.: B6372120
CAS No.: 1261996-05-7
M. Wt: 253.12 g/mol
InChI Key: UPCRJKNTEQQNIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2,3-Dichlorophenyl)-2-methylphenol is a chlorinated phenolic compound featuring a 2,3-dichlorophenyl substituent at the 4-position of the phenol ring and a methyl group at the 2-position. Chlorinated phenols are widely studied for their physicochemical properties and applications in pharmaceuticals, agrochemicals, and industrial processes. The 2,3-dichlorophenyl moiety is notable in medicinal chemistry for its role in modulating receptor binding, as seen in dopamine receptor ligands like aripiprazole .

Properties

IUPAC Name

4-(2,3-dichlorophenyl)-2-methylphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10Cl2O/c1-8-7-9(5-6-12(8)16)10-3-2-4-11(14)13(10)15/h2-7,16H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPCRJKNTEQQNIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=C(C(=CC=C2)Cl)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10Cl2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20683950
Record name 2',3'-Dichloro-3-methyl[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20683950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261996-05-7
Record name 2',3'-Dichloro-3-methyl[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20683950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,3-Dichlorophenyl)-2-methylphenol can be achieved through several methods. One common method involves the reaction of 2,3-dichlorophenol with a methylating agent under basic conditions. For example, 2,3-dichlorophenol can be reacted with methyl iodide in the presence of a base such as potassium carbonate to yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings to ensure the efficient production of high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

4-(2,3-Dichlorophenyl)-2-methylphenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can produce various substituted phenols .

Scientific Research Applications

4-(2,3-Dichlorophenyl)-2-methylphenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(2,3-Dichlorophenyl)-2-methylphenol involves its interaction with specific molecular targets and pathways. For example, it can inhibit certain enzymes or disrupt cellular processes by interacting with proteins and other biomolecules. The exact mechanism depends on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural Analogues

Key analogs include:

  • 4-Chloro-2-methylphenol (para-chloro-o-cresol): A monochlorinated phenol with a methyl group at the 2-position.
  • 3,4-Dichloro-2-methylphenol: A dichlorinated phenol with chlorines at positions 3 and 4 and a methyl group at position 2.

Physicochemical Properties

Property 4-(2,3-Dichlorophenyl)-2-methylphenol (Hypothetical) 4-Chloro-2-methylphenol 3,4-Dichloro-2-methylphenol
Molecular Formula C₁₃H₁₀Cl₂O C₇H₇ClO C₇H₆Cl₂O
Molecular Weight (g/mol) 253.13 142.58 177.03
Melting Point (°C) Not reported 51–53 68–70
Solubility in Water Low (inferred from analogs) 1.2 g/L (20°C) <1 g/L (20°C)
LogP (Octanol-Water) ~3.5 (estimated) 2.65 3.20

Key Observations :

  • The addition of a 2,3-dichlorophenyl group increases molecular weight and hydrophobicity compared to simpler chlorinated phenols, likely reducing aqueous solubility .
  • Higher chlorine content correlates with elevated melting points and logP values, as seen in 3,4-dichloro-2-methylphenol versus 4-chloro-2-methylphenol .

Pharmacological and Toxicological Profiles

  • 4-Chloro-2-methylphenol: Listed in OECD SIDS reports with moderate toxicity (LD₅₀: 520 mg/kg in rats). Used as a preservative and intermediate in pesticide synthesis .
  • 3,4-Dichloro-2-methylphenol: Higher toxicity (LD₅₀: ~300 mg/kg in rodents) due to increased chlorine substitution. Limited environmental persistence .
  • Its bulkier structure may reduce acute toxicity compared to smaller chlorophenols.

Research Findings and Mechanistic Insights

  • Substituent Effects on Bioactivity: In piperazine derivatives (e.g., aripiprazole), the 2,3-dichlorophenyl group enhances dopamine receptor selectivity . However, phenolic analogs like this compound may exhibit divergent interactions due to hydrogen-bonding capacity from the hydroxyl group.
  • Environmental Impact: Chlorinated phenols are persistent pollutants. The 2,3-dichlorophenyl group may slow biodegradation compared to monochlorinated analogs, as seen in 2,3-dichlorophenyl cyanide’s partial resistance to metabolic breakdown .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.